4-Chloro-6-phénylpyrimidine

Vue d'ensemble

Description

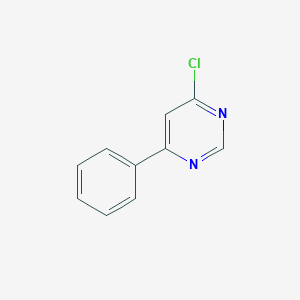

4-Chloro-6-phenylpyrimidine is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . It is known to exist in both natural and synthetic forms .

Synthesis Analysis

The compound can be synthesized by a substructure splicing route using fenclorim as a lead compound . The structures of the synthesized derivatives are characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis

The crystal structure of 4-chloro-6-phenylpyrimidine is monoclinic, with a = 7.582 (5) Å, b = 11.059 (8) Å, c = 10.734 (8) Å, β = 99.661 (8)° . The molecular formula is C10H7ClN2 .Chemical Reactions Analysis

Pyrimidines, including 4-Chloro-6-phenylpyrimidine, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The fungicidal activities of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were evaluated .Physical and Chemical Properties Analysis

The molecular weight of 4-Chloro-6-phenylpyrimidine is 190.63 g/mol . It has a topological polar surface area of 25.8 Ų .Applications De Recherche Scientifique

Applications anticancéreuses

4-Chloro-6-phénylpyrimidine: est un échafaudage clé dans la synthèse de composés aux propriétés anticancéreuses potentielles. Ses dérivés ont été étudiés pour leur capacité à inhiber la croissance de diverses lignées cellulaires cancéreuses. Le cycle pyrimidinique, étant une structure centrale dans de nombreux produits pharmaceutiques, permet une diversité structurale et le développement de thérapies ciblées .

Activités antimicrobiennes et antifongiques

Ce composé sert de précurseur dans la création de molécules ayant des activités antimicrobiennes et antifongiques significatives. Les chercheurs ont synthétisé de nouveaux dérivés qui présentent de forts effets inhibiteurs contre une variété de micro-organismes et de champignons pathogènes, ce qui est crucial dans la lutte contre les souches résistantes aux médicaments .

Produits chimiques agricoles : fongicides et désherbants safeneurs

En agriculture, les dérivés de This compound ont été développés comme fongicides et désherbants safeneurs. Ces composés protègent les cultures des agents pathogènes fongiques et les préservent des dommages potentiels causés par les herbicides, respectivement. Les modifications structurales de ce composé ont conduit à une efficacité et une sécurité accrues dans les applications agricoles .

Thérapeutique cardiovasculaire

Les dérivés de pyrimidine sont également étudiés pour leurs bienfaits cardiovasculaires. Ils ont été utilisés pour développer des médicaments qui peuvent agir comme agents antihypertenseurs, offrant de nouvelles voies pour le traitement des affections cardiaques .

Neuroprotection et thérapies oculaires

Les dérivés de This compound ont montré un potentiel prometteur dans les traitements neuroprotecteurs, en particulier dans le contexte de la protection des cellules ganglionnaires de la rétine. Cela a des implications pour le développement de traitements pour des maladies comme le glaucome .

Agents antidiabétiques

Les dérivés du composé ont été utilisés pour créer des agents antidiabétiques. Ces agents agissent en inhibant les enzymes impliquées dans le métabolisme du glucose, offrant une approche thérapeutique pour la gestion du diabète .

Mécanisme D'action

Target of Action

4-Chloro-6-phenylpyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological activities Pyrimidine derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids, depending on their specific structures and substitutions .

Mode of Action

It’s synthesized from fenclorim, a commercial herbicide safener with fungicidal activity . This suggests that 4-Chloro-6-phenylpyrimidine might interact with its targets in a similar manner, potentially inhibiting the growth of fungi or enhancing the efficacy of herbicides .

Biochemical Pathways

For instance, some pyrimidines exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Pharmacokinetics

The properties of a compound are influenced by its chemical structure, and pyrimidine derivatives are generally well-absorbed and distributed throughout the body due to their lipophilic nature .

Result of Action

Given its structural similarity to other pyrimidine derivatives, it may exhibit a range of effects, including antiviral, anticancer, anti-inflammatory, acaricidal, insecticidal, herbicidal, and fungicidal activities .

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Chloro-6-phenylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase and cyclooxygenase . These interactions are primarily inhibitory, leading to a reduction in the production of inflammatory mediators like prostaglandin E2 and nitric oxide.

Cellular Effects

4-Chloro-6-phenylpyrimidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the nuclear factor kappa B signaling pathway, which plays a crucial role in regulating immune response and inflammation . Additionally, 4-Chloro-6-phenylpyrimidine can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival.

Molecular Mechanism

The molecular mechanism of 4-Chloro-6-phenylpyrimidine involves binding interactions with specific biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. For instance, it inhibits the activity of cyclooxygenase by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain. Additionally, 4-Chloro-6-phenylpyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-phenylpyrimidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Chloro-6-phenylpyrimidine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-Chloro-6-phenylpyrimidine has been associated with sustained inhibition of inflammatory pathways and reduced cell proliferation.

Dosage Effects in Animal Models

The effects of 4-Chloro-6-phenylpyrimidine vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.

Metabolic Pathways

4-Chloro-6-phenylpyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, 4-Chloro-6-phenylpyrimidine can affect metabolic flux and alter the levels of specific metabolites involved in inflammatory pathways.

Transport and Distribution

Within cells and tissues, 4-Chloro-6-phenylpyrimidine is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of 4-Chloro-6-phenylpyrimidine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit enzymes involved in inflammatory pathways.

Propriétés

IUPAC Name |

4-chloro-6-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTJKTOWBBKGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343950 | |

| Record name | 4-Chloro-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3435-26-5 | |

| Record name | 4-Chloro-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characteristics of 4-chloro-6-phenylpyrimidine?

A1: 4-Chloro-6-phenylpyrimidine crystallizes in the monoclinic system, specifically in the P21/n space group (no. 14). [] The molecule has the following unit cell dimensions: a = 7.582(5) Å, b = 11.059(8) Å, c = 10.734(8) Å, and β = 99.661(8)°. [] The unit cell volume is 887.3(11) Å3, and it contains four molecules (Z = 4). []

Q2: What research has been conducted on 4-chloro-6-phenylpyrimidine besides its structural characterization?

A2: Researchers have explored the use of 4-chloro-6-phenylpyrimidine as a precursor in synthesizing 2-azido-4-chloro-6-phenylpyrimidine. [] This derivative is particularly interesting for studying azide-tetrazole tautomerism, a phenomenon with implications in medicinal chemistry and materials science. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)